molecular formula C24H20N2 B12792364 1H-Indole, 1,1'-(2-phenylethylidene)bis- CAS No. 67801-37-0

1H-Indole, 1,1'-(2-phenylethylidene)bis-

Cat. No.: B12792364
CAS No.: 67801-37-0
M. Wt: 336.4 g/mol
InChI Key: SJZKQJGANDJRDU-UHFFFAOYSA-N
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Description

1H-Indole, 1,1’-(2-phenylethylidene)bis- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1,1’-(2-phenylethylidene)bis- can be synthesized through several methods. One common approach involves the condensation of indole derivatives with benzaldehyde under acidic conditions. The reaction typically employs a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like ethanol or methanol at elevated temperatures. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1,1’-(2-phenylethylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole rings using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole compounds.

Scientific Research Applications

1H-Indole, 1,1’-(2-phenylethylidene)bis- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1,1’-(2-phenylethylidene)bis- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethylidene bridge can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1H-Indole, 3,3’-(phenylmethylene)bis-
  • 1H-Indole, 1,1’-(2-methylpropylidene)bis-
  • 1H-Indole, 1,1’-(2-ethylhexylidene)bis-

Comparison: 1H-Indole, 1,1’-(2-phenylethylidene)bis- stands out due to its unique phenylethylidene bridge, which can impart distinct chemical and biological properties compared to other bis-indole compounds. The length and nature of the bridging group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.

This detailed overview provides a comprehensive understanding of 1H-Indole, 1,1’-(2-phenylethylidene)bis-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67801-37-0

Molecular Formula

C24H20N2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(1-indol-1-yl-2-phenylethyl)indole

InChI

InChI=1S/C24H20N2/c1-2-8-19(9-3-1)18-24(25-16-14-20-10-4-6-12-22(20)25)26-17-15-21-11-5-7-13-23(21)26/h1-17,24H,18H2

InChI Key

SJZKQJGANDJRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54

Origin of Product

United States

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